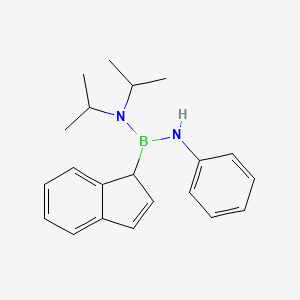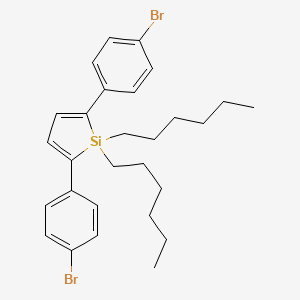
2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole is a silole derivative known for its unique structural and electronic properties. Siloles are a class of compounds that contain a five-membered ring with silicon as one of the ring atoms. The presence of bromophenyl groups and dihexyl chains in this compound enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole typically involves the following steps:
Formation of the Silole Ring: The silole ring can be synthesized through a cyclization reaction involving a silicon-containing precursor and an appropriate diene.
Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Attachment of Dihexyl Chains: The dihexyl chains can be attached through a Grignard reaction or a similar alkylation process, where hexyl magnesium bromide reacts with the silole precursor to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The bromophenyl groups in this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The silole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in the Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Used for modifying the silole ring.
Major Products:
Substituted Siloles: Formed through substitution reactions.
Oxidized or Reduced Siloles: Formed through oxidation or reduction reactions.
Scientific Research Applications
2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole is primarily related to its electronic properties. The silole ring structure allows for efficient electron transport and light emission, making it suitable for use in optoelectronic devices. The bromophenyl groups and dihexyl chains enhance the compound’s solubility and stability, facilitating its incorporation into various applications.
Comparison with Similar Compounds
2,5-Bis(4-bromophenyl)-p-xylene: Another compound with bromophenyl groups, but with a different core structure.
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a silole ring.
Uniqueness: 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole stands out due to its silole ring, which imparts unique electronic properties not found in other similar compounds. This makes it particularly valuable in optoelectronic applications where efficient electron transport and light emission are crucial.
Properties
CAS No. |
918795-25-2 |
|---|---|
Molecular Formula |
C28H36Br2Si |
Molecular Weight |
560.5 g/mol |
IUPAC Name |
2,5-bis(4-bromophenyl)-1,1-dihexylsilole |
InChI |
InChI=1S/C28H36Br2Si/c1-3-5-7-9-21-31(22-10-8-6-4-2)27(23-11-15-25(29)16-12-23)19-20-28(31)24-13-17-26(30)18-14-24/h11-20H,3-10,21-22H2,1-2H3 |
InChI Key |
ZKKMGVHYZYEPHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si]1(C(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


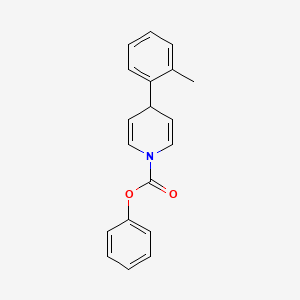
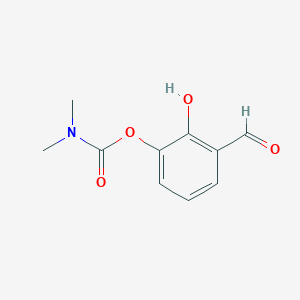
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
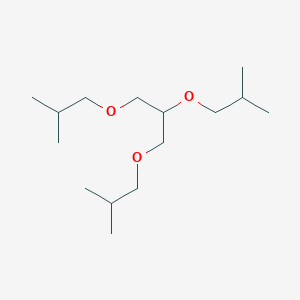
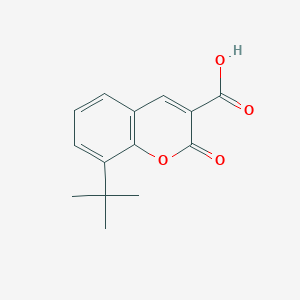
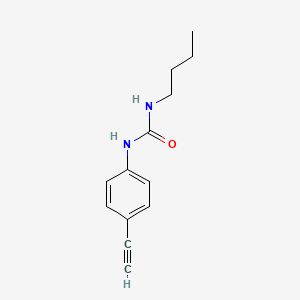
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
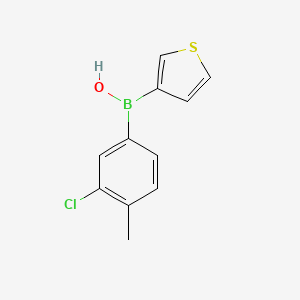
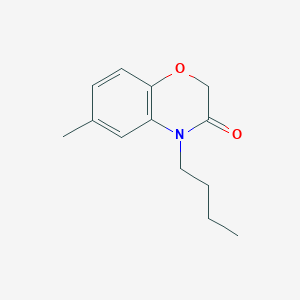
![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)
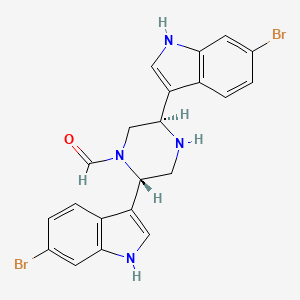
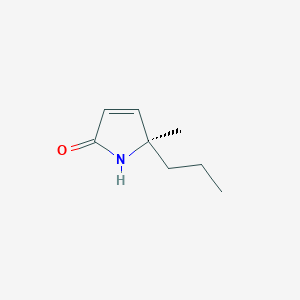
![(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone](/img/structure/B12606553.png)
